molecular formula C14H11ClO B188998 4-Chloro-4'-methylbenzophenone CAS No. 5395-79-9

4-Chloro-4'-methylbenzophenone

Cat. No. B188998
Key on ui cas rn: 5395-79-9
M. Wt: 230.69 g/mol
InChI Key: MRIBPIAKCVDXLY-UHFFFAOYSA-N
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Patent
US05300693

Procedure details

175 g of 4-chlorobenzoyl chloride are added dropwise at about 70° C. to a mixture of 553 g of toluene and 140 g of AlCl3. After completion of the evolution of HCl, the reaction mixture is added to 1 1 of water, and the solid obtained is separated off and recrystallized from 20 ethanol/toluene (50:1 parts by wt). 112.7 g of 4'-chloro-4-methylbenzophenone (melting point 129° C. to 130° C.; content of 4,4,-isomer>99.5% by GCSA) are obtained. 4-(4-Chlorobenzoyl)benzoic acid (melting point 256° C. to 258° C.) is accessible from this in 95% yield by oxidation. This acid is converted into the acid chloride by phosgenation. 97.7 g of 4-(4-chlorobenzoyl)benzoyl chloride, dissolved in 250.0 g of fluorobenzene, are added dropwise at 60° C. to 85° C. to a mixture of 254.5 g of fluorobenzene and 49.0 g of AlCl3. After the evolution of gas is complete, the reaction mixture is added to 0.5 1 of water and, after distillative removal of excess fluorobenzene, the precipitate is separated off, washed until neutral and recrystallized from chlorobenzene. Yield of 1-(4chlorobenzoyl-4-(4-fluorobenzoyl)benzene: 54.0 g (melting point 211° C. to 212° C.).
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
553 g
Type
reactant
Reaction Step One
Name
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:7])[C:14]2[CH:15]=[CH:16][C:11]([CH3:17])=[CH:12][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
553 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
140 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is separated off
CUSTOM
Type
CUSTOM
Details
recrystallized from 20 ethanol/toluene (50:1 parts by wt)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 112.7 g
YIELD: PERCENTYIELD 99.5%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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